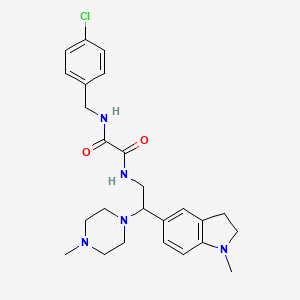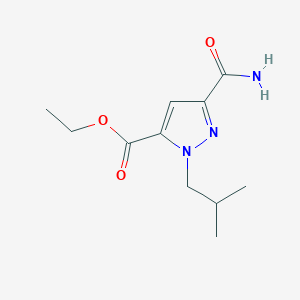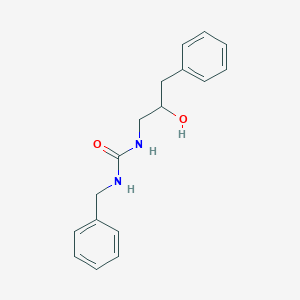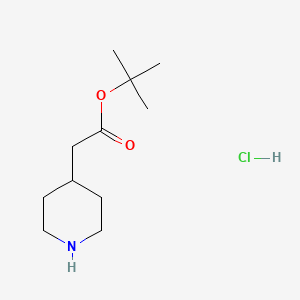
tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis of Enantiopure Compounds
- Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : A study by Marin et al. (2004) demonstrated the use of tert-Butyl 2-substituted compounds for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from beta-amino acids. This approach is significant for producing optically active compounds with potential pharmaceutical applications (Marin et al., 2004).
Catalyst in Acylation Chemistry
- Catalytic Activity in Acylation : Mennenga et al. (2015) explored the use of a compound similar to tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride in the synthesis of polymethacrylates, acting as effective catalysts in acylation chemistry. This highlights its role in facilitating chemical transformations in polymer synthesis (Mennenga et al., 2015).
Lewis Pair Activation
- Active Lewis Pairs for C–H Bond Activation : Uhl et al. (2016) discussed the role of aluminum and gallium hydrazides, derived from compounds including tert-Butyl 2-(piperidin-4-yl)acetate, as active Lewis pairs. They are capable of activating C–H bonds, a crucial reaction in organic synthesis (Uhl et al., 2016).
Intermediate in Drug Synthesis
- Synthesis of Piperidine Derivatives : Zhang Guan-you (2010) utilized tert-butyl-4-hydroxy piperidine-l-carboxylate, a related compound, to synthesize 4-chloropiperidine hydrochloride, demonstrating its utility as an intermediate in the synthesis of bioactive piperidine derivatives (Zhang Guan-you, 2010).
Anionic Condensations in Organic Chemistry
- Reactions with Hydroxybenzaldehydes : Vol’eva et al. (2008) studied the reactions of this compound with hydroxybenzaldehydes, highlighting its role in anionic condensations, a key reaction in organic synthesis (Vol’eva et al., 2008).
Inhibitory Activity Studies
- Evaluation of Inhibitory Activity : Celik et al. (2020) assessed derivatives of benzoxazole containing p-tert-butyl and acetamide bridged 4-substituted piperazine/piperidine for inhibitory activity against various enzymes, indicative of its potential in therapeutic applications (Celik et al., 2020).
Antibacterial and Antifungal Activities
- Synthesis and Biological Evaluation : Kulkarni et al. (2016) synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, including structures similar to this compound, and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
Mechanism of Action
Mode of Action
Related compounds have been suggested to induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential mechanism of antibacterial action .
Biochemical Pathways
Related compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .
Result of Action
Related compounds have been shown to have bactericidal properties .
properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZZFDNHDADAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2174007-91-9 |
Source


|
| Record name | tert-butyl 2-(piperidin-4-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


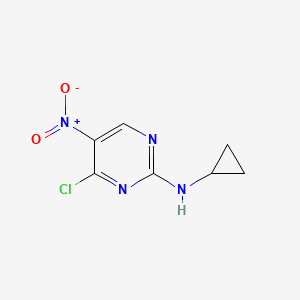

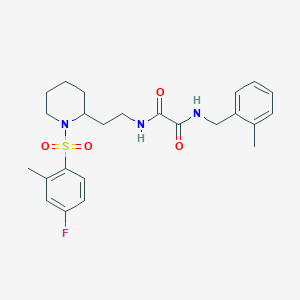

![Tert-butyl 4-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]thiane-4-carboxylate](/img/structure/B2892958.png)
![2-Methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine](/img/structure/B2892959.png)
![N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide](/img/structure/B2892960.png)
![N-(1-acetylpiperidin-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2892964.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2892966.png)
